![molecular formula C6H8Cl2N2O B13960232 2,2-Dichloro-1-(5-methyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one CAS No. 96632-27-8](/img/structure/B13960232.png)
2,2-Dichloro-1-(5-methyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one
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Overview
Description
1H-Pyrazole, 1-(dichloroacetyl)-4,5-dihydro-5-methyl- is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of 1H-Pyrazole, 1-(dichloroacetyl)-4,5-dihydro-5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. These conditions may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
1H-Pyrazole, 1-(dichloroacetyl)-4,5-dihydro-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the dichloroacetyl group, leading to different functionalized pyrazoles.
Substitution: The dichloroacetyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrazole, 1-(dichloroacetyl)-4,5-dihydro-5-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1-(dichloroacetyl)-4,5-dihydro-5-methyl- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved may include the modulation of signaling cascades and the inhibition of key metabolic processes.
Comparison with Similar Compounds
1H-Pyrazole, 1-(dichloroacetyl)-4,5-dihydro-5-methyl- can be compared with other pyrazole derivatives such as:
3,5-Dimethylpyrazole: Known for its use in coordination chemistry and as a ligand in catalysis.
1-Phenyl-3-methyl-5-pyrazolone: Utilized in the synthesis of dyes and pigments.
Biological Activity
2,2-Dichloro-1-(5-methyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound includes a dichloro group and a pyrazole moiety, which are known to contribute to various biological activities. The molecular formula is C7H8Cl2N2O.
Antimicrobial Activity
Research indicates that compounds with pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These results suggest that the compound possesses moderate antibacterial and antifungal activity.
Cytotoxicity
In addition to antimicrobial effects, studies have assessed the cytotoxicity of the compound against cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells.
Table 2: Cytotoxicity Profile
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 15 |
MCF7 (Breast Cancer) | 20 |
A549 (Lung Cancer) | 10 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : It can disrupt the integrity of microbial membranes, leading to cell death.
- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability.
Case Studies
Recent studies have highlighted the effectiveness of pyrazole derivatives in drug development:
Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated various pyrazole derivatives for their antimicrobial efficacy. The results indicated that modifications in the pyrazole ring could enhance activity against resistant strains .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of pyrazole derivatives, demonstrating that specific substitutions on the pyrazole ring significantly improved cytotoxic effects against breast cancer cell lines .
Properties
CAS No. |
96632-27-8 |
---|---|
Molecular Formula |
C6H8Cl2N2O |
Molecular Weight |
195.04 g/mol |
IUPAC Name |
2,2-dichloro-1-(3-methyl-3,4-dihydropyrazol-2-yl)ethanone |
InChI |
InChI=1S/C6H8Cl2N2O/c1-4-2-3-9-10(4)6(11)5(7)8/h3-5H,2H2,1H3 |
InChI Key |
PHEIVEKFWPQGHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=NN1C(=O)C(Cl)Cl |
Origin of Product |
United States |
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